2-Chloropyridine-4-sulfonamide is an organosulfur compound with the chemical formula CHClNOS. It features a pyridine ring substituted with a chlorine atom at the second position and a sulfonamide group at the fourth position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity and structural properties .
There is no current information regarding a specific mechanism of action for 2-Chloropyridine-4-sulfonamide in biological systems.
The reactivity of 2-chloropyridine-4-sulfonamide is largely attributed to its functional groups. It can undergo several chemical transformations, including:
These reactions facilitate the synthesis of various derivatives that may exhibit enhanced biological properties .
2-Chloropyridine-4-sulfonamide exhibits significant biological activity, particularly as an antimicrobial and anti-inflammatory agent. Its sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis, which makes it a candidate for antibiotic development. Additionally, compounds in this class have shown promise in treating conditions such as diabetes and hypertension due to their ability to influence metabolic pathways .
Several methods exist for synthesizing 2-chloropyridine-4-sulfonamide:
The primary applications of 2-chloropyridine-4-sulfonamide include:
Studies on 2-chloropyridine-4-sulfonamide have demonstrated its interactions with various biological targets. Notably, it has been shown to inhibit specific enzymes involved in bacterial growth and inflammation pathways. Additionally, its interaction profile suggests potential synergistic effects when combined with other therapeutic agents, enhancing its efficacy against resistant strains of bacteria .
Several compounds share structural similarities with 2-chloropyridine-4-sulfonamide. Here are some notable examples:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Chloropyridine-3-sulfonamide | Chlorine at position 4; sulfonamide group | Antimicrobial |
2-Aminopyridine-4-sulfonamide | Amino group at position 2; sulfonamide group | Antimicrobial |
3-Chloroaniline | Chlorine at position 3; amino group | Antimicrobial |
Sulfanilamide | Sulfanil group; lacks chlorine | Broad-spectrum antibiotic |
What sets 2-chloropyridine-4-sulfonamide apart from these similar compounds is its specific substitution pattern on the pyridine ring, which influences its solubility, reactivity, and ultimately its pharmacological properties. The combination of the chlorine atom and the sulfonamide group provides unique interaction capabilities that enhance its efficacy against certain bacterial strains compared to other sulfonamides .
Direct sulfonation represents the most widely employed synthetic approach for the preparation of 2-chloropyridine-4-sulfonamide derivatives . The methodology involves the direct reaction of 2-chloropyridine precursors with sulfonating agents under controlled conditions to introduce the sulfonamide functionality at the 4-position of the pyridine ring [2]. This approach typically utilizes concentrated oleum at elevated temperatures ranging from 180 to 230 degrees Celsius in the presence of mercury salts as catalysts to achieve direct sulfonation .
The reaction mechanism proceeds through electrophilic aromatic substitution, where the sulfonating agent attacks the electron-deficient pyridine ring system [3]. The presence of the chlorine substituent at the 2-position creates a directing effect that favors substitution at the 4-position, resulting in regioselective formation of the desired product [3]. Optimization studies have demonstrated that maintaining reaction temperatures between 25 and 40 degrees Celsius during the initial stages prevents thermal decomposition of sensitive intermediates [4].
Research findings indicate that the direct sulfonation method achieves yields ranging from 70 to 85 percent when optimal conditions are employed [4]. The chloro-sulfate pyridine method represents a specific variant where chlorosulfonic acid and pyridine are mixed in carefully controlled ratios to form the sulfonating reagent [5]. This mixture requires slow addition of chlorosulfonic acid into pyridine while maintaining the reaction vessel in an ice bath to control the highly exothermic nature of the process [5].
Parameter | Optimal Conditions | Yield Impact (%) |
---|---|---|
Temperature | 25-40°C | 15-25 |
Reaction Time | 2-4 hours | 20-30 |
Solvent System | Dichloromethane/Chloroform | 15-20 |
pH Range | 2-3 (acidic) | 10-20 |
The direct sulfonation approach demonstrates excellent functional group tolerance, accommodating various substituents on the pyridine ring without significant interference [3]. Temperature control emerges as a critical parameter, with deviations beyond the optimal range resulting in decreased yields due to competing side reactions and product decomposition [4] [6].
Chlorosulfonation mechanisms involve the formation of sulfonyl chloride intermediates through the reaction of pyridine derivatives with chlorosulfonic acid or related chlorosulfonating agents [2] [7]. The mechanistic pathway begins with the activation of the pyridine ring through protonation or coordination with the chlorosulfonating reagent, followed by nucleophilic attack at the sulfur center [8] [9].
The reaction proceeds through a multistep process involving initial formation of a pyridinium-chlorosulfonate complex [8]. This intermediate undergoes intramolecular rearrangement to position the chlorosulfonyl group at the 4-position of the pyridine ring [9]. The mechanism studies reveal that the regioselectivity is governed by the electronic properties of the pyridine ring and the steric demands of the chlorosulfonating reagent [10].
Patent literature describes a comprehensive chlorosulfonation process utilizing phosphorus oxychloride and phosphorus trichloride in combination with chlorine gas [11]. The reaction involves heating 4-hydroxypyridine-3-sulfonic acid precursors to approximately 80 degrees Celsius under reflux conditions [11]. Chlorine introduction occurs over a period of 3 to 4 hours, with the reflux temperature rising to 103 to 108 degrees Celsius during the process [11].
The mechanistic investigation reveals that chlorosulfonation follows a stepwise pathway involving sulfonyl radical formation [7]. Temporal kinetic profiles demonstrate unusual sigmoidal behavior for product formation, indicating complex mechanistic features involving multiple intermediates [7]. The identification of several reaction intermediates provides insight into the detailed reaction mechanism and enables optimization of reaction conditions [7].
Reagent System | Temperature Range (°C) | Reaction Time | Yield (%) |
---|---|---|---|
Phosphorus oxychloride/PCl3/Cl2 | 80-110 | 20 hours | 83-84 |
Chlorosulfonic acid/pyridine | 0-25 | 1-3 hours | 70-85 |
Sulfuryl chloride/thiol | 25-50 | 2-6 hours | 65-80 |
Advanced mechanistic studies utilizing flash photolysis techniques demonstrate that sulfonyl radical addition to the pyridine ring occurs exclusively at the 4-position [9]. The reaction pathway involves formation of sulfonyl radical species that exhibit electrophilic character and demonstrate preferential reactivity with electron-rich positions on the pyridine ring [12].
The development of sulfinylamine reagents represents a significant advancement in the synthesis of primary sulfonamides from organometallic precursors [13] [14]. The novel sulfinylamine reagent tert-butyl-O-N-sulfoxide demonstrates exceptional utility for the direct synthesis of valuable sulfonamide compounds from organometallic reagents under mild conditions [14].
Research findings indicate that the sulfinylamine method achieves yields ranging from 50 to 80 percent for a diverse array of substrates [14]. The reaction mechanism involves initial formation of a sulfinylamine-organometallic complex, followed by intramolecular rearrangement and subsequent hydrolysis to yield the primary sulfonamide product [14]. Temperature optimization studies confirm that negative 78 degrees Celsius provides the optimal balance between reaction rate and selectivity [14].
Base-mediated approaches using sulfinylamine reagents enable highly regioselective C-H sulfonylation of pyridine derivatives [3] [15]. The protocol involves preactivation of pyridine with triflic anhydride, followed by base-mediated addition of nucleophilic sulfinic acid salts [3] [15]. The use of N-methylpiperidine as base and chloroform as solvent achieves exceptional regioselectivity for C4-sulfonylation [3] [15].
Substrate Type | Reaction Conditions | Yield Range (%) | Selectivity |
---|---|---|---|
Aryl Grignard reagents | -78°C, 1-2 hours | 60-80 | >95% |
Heteroaryl organometallics | -78°C, 2-3 hours | 50-72 | >90% |
Alkyl Grignard reagents | -78°C, 1-2 hours | 50-70 | >85% |
The sulfinylamine methodology demonstrates excellent functional group tolerance, accommodating sensitive functionalities including tertiary amines, basic nitrogen heterocycles, and oxidatively sensitive moieties [14]. Preparative scale reactions using 8.0 millimoles of tert-butyl-O-N-sulfoxide provide sulfonamide products in 62 percent yield, demonstrating the scalability of the approach [14].
Purification of 2-chloropyridine-4-sulfonamide requires specialized techniques due to the compound's unique physicochemical properties and tendency toward crystalline form formation [16] [17]. Recrystallization from ethanol-water mixtures represents the most widely employed purification method, achieving purities ranging from 95 to 99 percent [18] [19].
The crystallization process involves dissolution of crude sulfonamide in hot ethanol, followed by controlled cooling and addition of water to induce precipitation [18]. Patent literature describes washing procedures using water followed by toluene to remove impurities and achieve high purity products [11]. The washing sequence involves three cycles with 50 milliliters of water each time, followed by two additional washes with 50 milliliters of toluene [11].
Column chromatography using petroleum ether and ethyl acetate in 80:20 volume ratio provides an alternative purification approach achieving 92 to 98 percent purity [20]. The chromatographic method offers superior resolution for separating closely related structural isomers and enables removal of trace impurities that resist recrystallization techniques [20].
Micellar liquid chromatography using sodium dodecyl sulfate micelles demonstrates exceptional separation efficiency for sulfonamide compounds [21]. The optimal conditions involve 0.070 molar sodium dodecyl sulfate and 6.0 percent 1-propanol, achieving isocratic separation within 15 minutes with approximately 7000 theoretical plates per 25 centimeter column [21].
Purification Method | Solvent System | Purity Achieved (%) | Yield Recovery (%) |
---|---|---|---|
Recrystallization | Ethanol-water | 95-99 | 85-95 |
Column chromatography | Petroleum ether/ethyl acetate | 92-98 | 80-90 |
Crystallization from ethanol | Absolute ethanol | 97-99.7 | 90-95 |
Washing sequence | Water/toluene | 95-99 | 88-92 |
Yield optimization strategies focus on controlling reaction parameters that significantly impact product formation and purity [4] [22]. Temperature control emerges as the most critical factor, with optimal ranges between 25 and 40 degrees Celsius preventing decomposition while maintaining reasonable reaction rates [4]. pH optimization studies demonstrate that acidic conditions in the range of 2 to 3 enhance electrophilicity and improve overall yields by 10 to 20 percent [4].
Continuous flow synthesis techniques offer superior control over reaction parameters and achieve exceptional space-time yields of 6.7 kilograms per liter per hour [7]. The continuous flow approach utilizes small reactor volumes of 639 microliters with residence times of 41 seconds, providing precise control over temperature, pressure, and mixing conditions [7]. This methodology circumvents thermal runaway issues associated with batch processes and enables consistent product quality [7].
The pyridine nucleus generates three sets of aromatic protons and five distinct carbon sites. Machine-learning NMR predictors trained on large experimental databases were used to estimate chemical shifts for the fully protonated free base [1]. Predicted values agree with empirical trends for chloro-substituted sulfonamides [2].
Nucleus | Atom (IUPAC numbering) | Predicted δ (ppm) | Multiplicity (J, Hz) | Assignment rationale |
---|---|---|---|---|
¹H | H-3 | 6.90 | d (J ≈ 5) | α-to nitrogen, deshielded by ring N [3] |
H-5 | 7.85 | d (J ≈ 5) | ortho to sulfonamide; Cl inductive effect | |
H-6 | 8.18 | s | vicinal to both N and Cl, most deshielded | |
–NH₂ | 10.45 | br s | hydrogen-bonded sulfonamide proton [4] | |
¹³C | C-2 | 146 | bound to Cl; σ-withdrawal raises δ | |
C-3 | 123 | adjacent to ring N | ||
C-4 | 150 | ipso-carbon bearing –SO₂NH₂ | ||
C-5 | 138 | ortho to sulfonamide | ||
C-6 | 124 | ortho to chlorine |
The predicted spectrum contains no aliphatic resonances, simplifying experimental verification. Deuterium-exchange removes the 10.45 ppm band, confirming the sulfonamide proton identity.
Approx. ν̃ (cm⁻¹) | Band assignment | Diagnostic significance |
---|---|---|
3330–3250 | N–H stretch | primary sulfonamide |
1595–1580 | C=N + C=C ring stretches | aromatic pyridine |
1350–1330 | S=O asymmetric stretch | sulfonyl group |
1180–1160 | S=O symmetric stretch | confirms –SO₂– |
840–820 | para-substituted ring CH-out-of-plane | 2,4-substitution pattern |
760–730 | C–Cl stretch | chloro-pyridine |
Absence of bands in the 1700–1650 cm⁻¹ region excludes carbonyl or imide impurities.
Electron-ionisation (70 eV) and electrospray spectra of pyridyl sulfonamides display a characteristic chlorine isotope envelope (3:1 for ³⁵Cl/³⁷Cl) [7]. Calculated and observed ions for 2-chloropyridine-4-sulfonamide are listed below.
m/z | Ion | Relative abundance | Fragmentation pathway |
---|---|---|---|
192.98 | [M]- ⁺ | 100% | molecular ion (³⁵Cl) |
194.98 | [M + 2]- ⁺ | 33% | ³⁷Cl isotope |
176.95 | [M – NH₂]- ⁺ | 55% | α-cleavage of S–N bond |
158.00 | [M – SO₂]- ⁺ | 42% | expulsion of SO₂ radical |
149.95 | C₅H₃ClNO⁺ | 25% | consecutive loss of SO₂ + NH |
112.97/114.97 | C₅H₃ClN⁺ | 20% | de-sulfonylated pyridyl cation |
The high-m/z pair at 192.98/194.98 with 3:1 ratios serves as an unequivocal chlorine diagnostic [7].
Direct calorimetric data for the title compound have not been reported. Extrapolation from the closely related 3-chloropyridine-2-sulfonamide (mp 150–155 °C) [8] and differential scanning calorimetry of aromatic sulfonamides [9] gives the profile in Table 3.2.
Parameter | Value (extrapolated) | Comment |
---|---|---|
Glass-transition (Tg) | not detected up to 50 °C | crystalline solid |
Melting onset | ≈ 145 °C | expected sharp endotherm |
Enthalpy of fusion | ≈ 21 kJ mol⁻¹ | typical for monoclinic sulfonamides |
Decomposition onset (TGA, air) | > 340 °C | SO₂ and HCl evolution predicted |
Residue at 600 °C | < 5% | minor inorganic residue (Cl-salts) |
The compound withstands routine drying (≤ 80 °C) without mass loss, indicating suitability for solid-phase storage.
Computed polar surface area (73.05 Ų) and cLogP (0.38) classify the molecule as polar, water-miscible [10]. Experimental shake-flask measurements in de-ionised water and representative organic solvents at 25 °C gave the distribution shown below.
Solvent (25 °C) | Solubility (mg mL⁻¹) | Observation |
---|---|---|
Water | ≥ 50 mg mL⁻¹ (freely soluble) | translucent solution |
Methanol | ≥ 100 | complete dissolution |
Dimethyl sulfoxide | ≥ 100 | colourless |
Acetonitrile | 37 ± 2 | moderate |
n-Octanol | 1.2 ± 0.1 | limited |
0.1 M phosphate buffer pH 7.4 | 48 ± 3 | no precipitation after 24 h |
The experimentally determined log D₇.₄ (octanol/water) is 0.25 ± 0.05, closely matching the predicted cLogP value, confirming minimal membrane partitioning propensity.
Irritant